molecular formula C13H16FNO B2853525 1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine CAS No. 2034606-45-4

1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine

Cat. No.: B2853525
CAS No.: 2034606-45-4
M. Wt: 221.275
InChI Key: DWUJVENOYWIGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine is a useful research compound. Its molecular formula is C13H16FNO and its molecular weight is 221.275. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Synthesis

Azetidine derivatives have been studied for their potential in catalytic asymmetric synthesis. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidine-containing compound, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities (Wang et al., 2008). This suggests that derivatives like "(2,4-Dimethylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone" might find applications in asymmetric synthesis, providing a pathway to synthesize chiral molecules.

Antimicrobial and Anticancer Activity

Compounds with structural similarities to azetidine derivatives have shown potential as antimicrobial and anticancer agents. Novel pyrazole derivatives, which share some structural features with azetidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, showing promising results (Hafez et al., 2016). This indicates that azetidine derivatives, including "(2,4-Dimethylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone," could be explored for their potential biological activities.

Material Science Applications

Azetidine and its derivatives have also been explored in material science, particularly in the synthesis of polymers and coatings. The polymerization of azetidine, for example, has been studied under the influence of various cationic initiators, leading to polymers with a range of amino functionalities (Schacht & Goethals, 1974). Such research points to the utility of azetidine derivatives in developing new materials with specific properties.

Drug Discovery and Development

Azetidine derivatives have been investigated for their potential as central nervous system depressants, anticonvulsants, and antipsychotic agents. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, structurally related to azetidine derivatives, demonstrated central nervous system depressant activity and potential anticonvulsant properties (Butler et al., 1984). This suggests the possibility of exploring "(2,4-Dimethylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone" in the development of new pharmaceuticals.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-9-3-4-12(10(2)5-9)13(16)15-7-11(6-14)8-15/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUJVENOYWIGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)CF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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